Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484791
InChI: InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3
SMILES:
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate

CAS No.:

Cat. No.: VC17484791

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate -

Specification

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
IUPAC Name methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
Standard InChI InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3
Standard InChI Key SAEYADQVXMVSEN-UHFFFAOYSA-N
Canonical SMILES CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate reflects its esterified propanoic acid backbone. The molecular formula is C₈H₇F₃N₂O₂, derived from:

  • A propanoate ester core (C₃H₅O₂).

  • A trifluoromethyl group (-CF₃) at position 3.

  • A methyl group (-CH₃) and a dicyanomethyl group (-CH(CN)₂) at position 2.

The presence of both electron-withdrawing (trifluoromethyl, cyano) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and stability .

Structural Features

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents .

  • Dicyanomethyl Group: Introduces steric bulk and potential sites for nucleophilic attack or cycloaddition reactions.

  • Methyl Ester: Provides hydrolytic lability, enabling conversion to carboxylic acids under basic or acidic conditions .

Synthesis and Manufacturing

Precursor Synthesis

The synthesis of methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate likely involves a multi-step process:

Formation of the Trifluoro-Methylpropanoic Acid Intermediate

Analogous to the synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , a hydroxylated precursor could be generated via epoxidation followed by hydrolysis. For example, 1,1,1-trifluoro-2,3-epoxypropane might undergo ring-opening reactions with nucleophiles to introduce substituents at position 2.

Esterification

The final step involves esterification of the carboxylic acid intermediate with methanol. As demonstrated in the preparation of methyl 2-(4-bromophenyl)-2-methylpropionate , sulfuric acid catalyzes the reaction, yielding the ester in high purity (e.g., 99.2% GC purity).

Representative Reaction Pathway:

  • Acid Formation:

    CF₃-C(CH₃)(OH)-COOH+NC-CH₂-CNbaseCF₃-C(CH₃)(CH(CN)₂)-COOH\text{CF₃-C(CH₃)(OH)-COOH} + \text{NC-CH₂-CN} \xrightarrow{\text{base}} \text{CF₃-C(CH₃)(CH(CN)₂)-COOH}
  • Esterification:

    CF₃-C(CH₃)(CH(CN)₂)-COOH+CH₃OHH₂SO₄CF₃-C(CH₃)(CH(CN)₂)-COOCH₃\text{CF₃-C(CH₃)(CH(CN)₂)-COOH} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{CF₃-C(CH₃)(CH(CN)₂)-COOCH₃}

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource Analogy
Molecular Weight244.15 g/molCalculated
Boiling Point~150–170°C (estimated)Similar to
Density1.35–1.45 g/cm³Based on
SolubilityLow in water; soluble in organic solvents (e.g., toluene, DCM)
Refractive Index~1.40–1.45Estimated from

Stability and Reactivity

  • Hydrolysis: The ester group hydrolyzes in aqueous acidic or basic conditions to yield the corresponding carboxylic acid.

  • Thermal Stability: Likely stable up to 200°C, though the cyano groups may decompose at higher temperatures.

  • Reactivity: The dicyanomethyl group participates in cycloaddition reactions (e.g., with azides to form tetrazoles) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoromethyl and cyano functionalities are prevalent in drug candidates. For example:

  • Antiviral Agents: Fluorinated compounds exhibit enhanced membrane permeability .

  • Protease Inhibitors: Cyano groups act as hydrogen bond acceptors .

Agrochemicals

  • Herbicides/Pesticides: Fluorinated esters improve resistance to environmental degradation .

Material Science

  • Polymer Modifiers: The ester’s polarity enhances compatibility in fluoropolymer blends .

ParameterDescription
FlammabilityModerate (flash point ~40–60°C)
ToxicityIrritant (eyes, skin); possible cyanide release on decomposition
StorageInert atmosphere, moisture-free, –20°C

Precautions

  • Use PPE (gloves, goggles) during handling.

  • Avoid exposure to strong acids/bases to prevent hydrolysis.

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